molecular formula C25H22AsNO B14321430 [(4-Methoxyphenyl)imino](triphenyl)-lambda~5~-arsane CAS No. 110788-30-2

[(4-Methoxyphenyl)imino](triphenyl)-lambda~5~-arsane

Cat. No.: B14321430
CAS No.: 110788-30-2
M. Wt: 427.4 g/mol
InChI Key: OHCBTNHWODPOIG-UHFFFAOYSA-N
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Description

(4-Methoxyphenyl)imino-lambda~5~-arsane is a chemical compound with the molecular formula C25H22NOP It is a member of the phosphorane family, characterized by the presence of a phosphorus atom bonded to four phenyl groups and one imino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxyphenyl)imino-lambda~5~-arsane typically involves the reaction of triphenylphosphine with 4-methoxyaniline in the presence of an oxidizing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Ph3P+H2NC6H4OCH3Ph3P=NC6H4OCH3+H2\text{Ph}_3\text{P} + \text{H}_2\text{N}-\text{C}_6\text{H}_4\text{OCH}_3 \rightarrow \text{Ph}_3\text{P}=\text{N}-\text{C}_6\text{H}_4\text{OCH}_3 + \text{H}_2 Ph3​P+H2​N−C6​H4​OCH3​→Ph3​P=N−C6​H4​OCH3​+H2​

Industrial Production Methods

Industrial production of (4-Methoxyphenyl)imino-lambda~5~-arsane may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(4-Methoxyphenyl)imino-lambda~5~-arsane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it back to its precursor amines and phosphines.

    Substitution: It can undergo substitution reactions where the imino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

    Oxidation: Formation of phosphine oxides.

    Reduction: Formation of triphenylphosphine and 4-methoxyaniline.

    Substitution: Formation of substituted phosphoranes.

Scientific Research Applications

(4-Methoxyphenyl)imino-lambda~5~-arsane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-Methoxyphenyl)imino-lambda~5~-arsane involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, influencing various biochemical pathways. Its imino group can participate in hydrogen bonding and other interactions, affecting the activity of target molecules.

Comparison with Similar Compounds

Similar Compounds

  • (4-Methoxyphenyl)iminophosphorane
  • Triphenylmethanol
  • Terphenyls

Uniqueness

(4-Methoxyphenyl)imino-lambda~5~-arsane is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties

Properties

CAS No.

110788-30-2

Molecular Formula

C25H22AsNO

Molecular Weight

427.4 g/mol

IUPAC Name

(4-methoxyphenyl)imino-triphenyl-λ5-arsane

InChI

InChI=1S/C25H22AsNO/c1-28-25-19-17-24(18-20-25)27-26(21-11-5-2-6-12-21,22-13-7-3-8-14-22)23-15-9-4-10-16-23/h2-20H,1H3

InChI Key

OHCBTNHWODPOIG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N=[As](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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